Lipophilicity (XLogP) Benchmarking vs. THIQ Analogs
The target compound exhibits an XLogP value of 2.0, which is 0.4 log units higher than that of the unsubstituted 1,2,3,4‑tetrahydroisoquinoline (XLogP = 1.60) and 0.3 log units higher than that of the 4‑methyl analog (XLogP = 1.7) [1]. This lipophilicity increment is attributable solely to the 4‑ethyl substituent; the topological polar surface area remains constant at 12 Ų across all three compounds [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.0 |
| Comparator Or Baseline | Unsubstituted THIQ: XLogP = 1.60; 4‑Methyl‑THIQ: XLogP = 1.7 |
| Quantified Difference | +0.4 vs. unsubstituted THIQ; +0.3 vs. 4‑methyl‑THIQ |
| Conditions | Computed XLogP values; standard prediction algorithms consistent across sources |
Why This Matters
A 0.3–0.4 log unit increase in lipophilicity, without a change in TPSA, predicts enhanced passive membrane permeability and may alter non‑specific protein binding, making the 4‑ethyl analog the preferred choice when higher cellular penetration or a distinct pharmacokinetic profile is required in SAR exploration.
- [1] Plantaedb. 1,2,3,4‑Tetrahydroisoquinoline – XLogP = 1.60, TPSA = 12.00 Ų. View Source
